Phocaecholic acid
Overview
Description
Phocaecholic acid is a bile acid that was originally isolated from the bile of a walrus. It is a structural derivative of 5beta-cholanic acid and is known for its unique chemical properties and biological significance. The compound is characterized by its molecular formula C24H40O6 and has a molecular mass of 424.578 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phocaecholic acid can be synthesized from 3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid (chenodeoxycholic acid) through a series of oxidation reactions. The ketene silyl acetyl intermediate generated from chenodeoxycholic acid is subjected to various oxidants to yield this compound .
Industrial Production Methods: The industrial production of this compound involves the extraction of bile acids from marine mammals, followed by chemical modification to obtain the desired compound. The process includes purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Phocaecholic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .
Scientific Research Applications
Phocaecholic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex bile acids.
Biology: Studied for its role in the metabolism of marine mammals.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases.
Industry: Utilized in the production of pharmaceuticals and biochemical research.
Mechanism of Action
Phocaecholic acid exerts its effects by interacting with specific molecular targets and pathways. It acts as a Bronsted acid, donating a hydron to acceptor molecules. The compound’s hydroxyl groups play a crucial role in its biological activity, influencing various metabolic pathways .
Comparison with Similar Compounds
Phocaecholic acid is unique compared to other bile acids due to its specific hydroxylation pattern. Similar compounds include:
Cholic acid: Differentiated by its hydroxyl groups at positions 3alpha, 7alpha, and 12alpha.
Chenodeoxycholic acid: Lacks the hydroxyl group at position 12alpha.
Ursodeoxycholic acid: Has a hydroxyl group at position 7beta instead of 7alpha.
This compound’s distinct structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2R,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVWYDDPPFGHK-WEZRZJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909467 | |
Record name | 3,7,23-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105369-89-9 | |
Record name | (3α,5β,7α,23R)-3,7,23-Trihydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105369-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phocaecholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105369899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7,23-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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